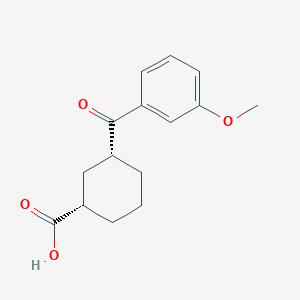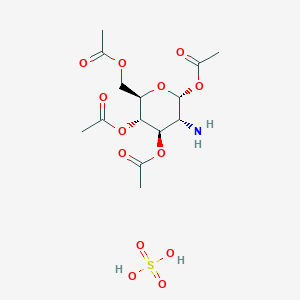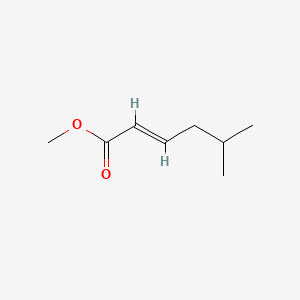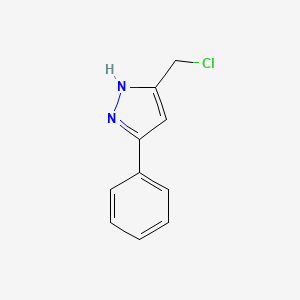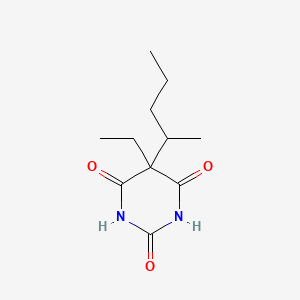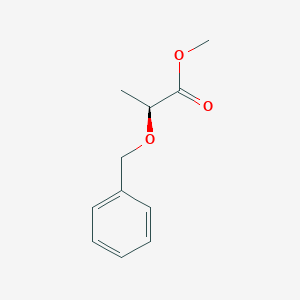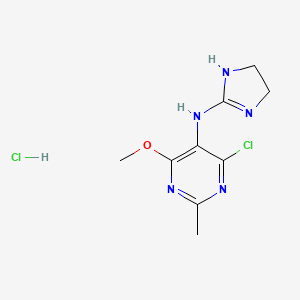
盐酸莫西沙星
描述
Moxonidine hydrochloride is an imidazoline/α-2 receptor agonist used to treat hypertension, especially in cases where ACE inhibitors, β-blockers, calcium channel blockers, and thiazides are not appropriate or provide inadequate blood pressure control . It is a new-generation centrally acting antihypertensive drug approved for the treatment of mild to moderate essential hypertension . It is suggested to be effective in cases where other agents such as thiazides, beta-blockers, ACE inhibitors, and calcium channel blockers are not appropriate or irresponsive .
Molecular Structure Analysis
Moxonidine hydrochloride has the chemical formula C9H12ClN5O and a molecular weight of 278.14 . The structure includes a 4-chloro-6-methoxy-2-methyl-5-(2-imidazolin-2-yl)aminopyrimidine hydrochloride .
Chemical Reactions Analysis
Moxonidine hydrochloride’s stability is influenced by several parameters such as light and air exposure, temperature, and humidity . The degradation kinetics of Moxonidine were analyzed in a study, revealing that the excipients have a stabilizing effect on Moxonidine .
科学研究应用
中枢神经系统作用
盐酸莫西沙星因其对自主神经系统的中枢作用而得到认可。它主要通过刺激中枢咪唑啉受体起作用,导致交感神经外流减少,进而降低血压。这种机制使莫西沙星区别于其他降压药,为高血压等疾病的治疗提供了独特的方法。与以往的中枢作用药物不同,莫西沙星与较少的中央不良反应相关,例如镇静和口干,从而提高了患者的依从性并提供了更好的副作用特征 (Chrisp & Faulds, 1992).
心血管作用
莫西沙星的心血管影响很大,因为它降低了外周血管阻力,从而导致收缩压和舒张压明显降低。其作用方式涉及咪唑啉 I1 受体的选择性激动剂活性,在 α2-肾上腺素受体上的活性很小。这种选择性有助于其作为轻度至中度高血压治疗的有效性,无论是单药治疗还是与其他降压药联合使用。此外,观察到莫西沙星可以改善高血压患者的代谢状况,特别是糖尿病或葡萄糖耐量受损的患者,从而提供超越血压控制的更广泛治疗益处 (Fenton, Keating, & Lyseng-Williamson, 2006).
作用机制
Target of Action
Moxonidine hydrochloride is a selective agonist at the imidazoline receptor subtype 1 (I1) and also interacts with alpha-2-adrenergic receptors . These receptor subtypes are found in both the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata .
Mode of Action
Moxonidine hydrochloride, by virtue of its selectivity for the imidazoline receptor, causes a decrease in sympathetic nervous system activity . This results in a decrease in blood pressure . Compared to older centrally-acting antihypertensives, moxonidine binds with much greater affinity to the imidazoline I1-receptor than to the α2-receptor .
Biochemical Pathways
Moxonidine hydrochloride acts on the central nervous system, specifically involving interactions with I1-imidazoline and alpha-2-adrenergic receptors within the rostral ventrolateral medulla . This leads to a decrease in sympathetic nervous system activity and, therefore, a decrease in blood pressure .
Pharmacokinetics
Moxonidine hydrochloride is rapidly absorbed after oral administration, with a bioavailability of about 88% . It is metabolized in the liver (10-20%), with dehydrogenated moxonidine being the major metabolite . The elimination half-life is approximately 2.2-2.8 hours . Excretion is primarily renal (90%), with less than 2% of the drug excreted in the feces .
Result of Action
The primary result of moxonidine hydrochloride’s action is a decrease in blood pressure . In addition, it has been shown to present blood pressure-independent beneficial effects on insulin resistance syndrome .
安全和危害
未来方向
属性
IUPAC Name |
4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5O.ClH/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9;/h3-4H2,1-2H3,(H2,11,12,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPAWQYZQVUVHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017461 | |
| Record name | 4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75438-58-3, 75536-04-8 | |
| Record name | Moxonidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075438583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOXONIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RYW07SK5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of moxonidine hydrochloride in treating hypertension?
A1: Moxonidine hydrochloride is a centrally acting antihypertensive drug. It works primarily as an agonist at imidazoline-1 receptors located in the rostral ventrolateral medulla of the brain. [, ] Stimulation of these receptors leads to a decrease in sympathetic nervous system activity, resulting in vasodilation and a reduction in blood pressure. [, ]
Q2: What evidence exists demonstrating the beneficial effects of moxonidine hydrochloride on cardiac structure and function in the context of hypertension?
A2: A study using spontaneously hypertensive rats (SHR) demonstrated that long-term treatment with moxonidine hydrochloride significantly reduced several indicators of heart damage associated with hypertension. [] Specifically, moxonidine hydrochloride treatment reduced the left ventricular weight/body weight ratio, collagen volume fraction, standardized perivascular collagen area, and intramyocardial arterial average medial thickness compared to untreated SHR. [] These findings suggest that moxonidine hydrochloride, in addition to its blood pressure-lowering effects, may protect against hypertension-induced cardiac remodeling and fibrosis.
Q3: Are there analytical methods available to ensure the quality and purity of moxonidine hydrochloride drug products?
A4: Yes, capillary gas chromatography has been successfully employed to determine residual organic solvents, specifically methanol and ethanol, in moxonidine hydrochloride samples. [] This method exhibits high average recoveries for both solvents (99.6% for methanol and 99.9% for ethanol) and demonstrates low detection limits (21 ng/mL for methanol and 17 ng/mL for ethanol), ensuring the quality and purity of moxonidine hydrochloride drug products. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





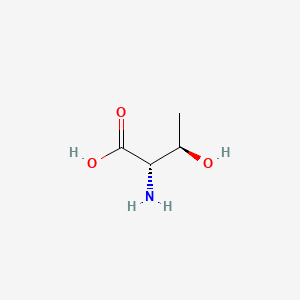
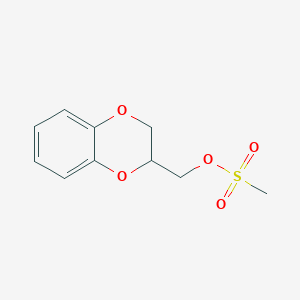
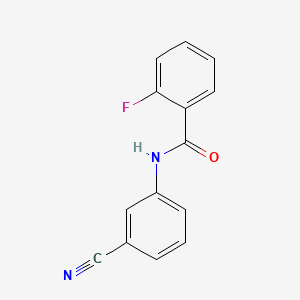
![(S,S)-(+)-1,2-Bis[(O-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B6593690.png)

